molecular formula C8H9ClN2 B1372489 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 98490-61-0

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B1372489
CAS No.: 98490-61-0
M. Wt: 168.62 g/mol
InChI Key: JVMIUCCIXSCUTR-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a chemical compound with the CAS Number: 98490-61-0 . It has a molecular weight of 168.63 and its IUPAC name is 5-chloro-1,2,3,4-tetrahydro [1,6]naphthyridine .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been a subject of study for many years . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H9ClN2 . The InChI Code for this compound is 1S/C8H9ClN2/c9-8-6-2-1-4-10-7 (6)3-5-11-8/h3,5,10H,1-2,4H2 .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including this compound, has been explored in various studies . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at a temperature of 4°C .

Scientific Research Applications

Chemical Reactivity and Derivative Synthesis

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine shows diverse reactivity, allowing for the synthesis of various derivatives. For instance, it undergoes reactions with nucleophiles leading to the formation of mono- and di-amino-substituted derivatives. Notably, under certain conditions, a rearrangement process occurs, resulting in the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines, a mechanism that was elucidated through X-ray crystallography (Sirakanyan et al., 2014). Additionally, the compound's structure allows for robust and scalable synthesis approaches, as demonstrated in the creation of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. This method has been proven viable on a 100 g scale, suggesting its potential in preclinical development of MET-targeting antitumor drug candidates (Wang et al., 2020).

Asymmetric Synthesis and Catalysis

The molecule serves as a scaffold for asymmetric synthesis and catalysis. A noteworthy achievement is the asymmetric synthesis of a tetrahydronaphthyridine scaffold leading to the potent retinoid-related orphan receptor γt inverse agonist TAK-828F. This synthesis involves innovative steps like Heck-type vinylation and enantioselective transfer hydrogenation, highlighting the molecule's utility in producing biologically active compounds (Tsuruoka et al., 2020). Furthermore, the molecule is involved in the asymmetric hydrogenation of naphthyridine derivatives, yielding tetrahydro-1,5-naphthyridines with high enantioselectivity and full conversions, demonstrating its potential in creating chiral compounds useful in various synthetic applications (Zhang et al., 2015).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of this compound have been explored for their pharmacological properties. For example, analogues of the compound were synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Although these derivatives showed less inhibition compared to huperzine A, their activities were rationalized through comparative docking simulation studies (Vanlaer et al., 2009).

Safety and Hazards

The safety information available indicates that 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is potentially harmful . The hazard statement associated with this compound is H302 , which means it may be harmful if swallowed. Precautionary measures include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

Biochemical Analysis

Biochemical Properties

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways and cellular processes . For instance, it has been observed to interact with sex hormone regulatory agents and anti-HIV agents, indicating its potential in therapeutic applications . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Additionally, its impact on cellular metabolism can lead to changes in energy production and utilization, further influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, the compound’s interaction with sex hormone regulatory agents involves binding to hormone receptors, thereby modulating their activity and influencing hormone levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . Its role in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the compound’s interaction with enzymes involved in energy production can affect ATP synthesis and utilization, impacting overall cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with DNA and influence gene expression . Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMIUCCIXSCUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672026
Record name 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98490-61-0
Record name 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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